Tanshinlactone
Overview
Description
Tanshinlactone is a seco-abietanoid that can be isolated from Salvia miltiorrhiza . It is a coronavirus (CoV) inhibitor and modulates interleukin-2 and interferon-γ gene expression .
Synthesis Analysis
Tanshinlactones are a series of abietane diterpenes, isolated exclusively from Salvia miltiorrhiza and related species . Their biosynthetic pathway correlates with the MEP/DOXP pathway, and many key enzymes, such as SmCPS, are responsible for establishing their molecular scaffolds and stereospecificity . Several neo-tanshinlactone derivatives with fluorine or the trifluoromethyl group were synthesized and their antiproliferative activities were evaluated .Molecular Structure Analysis
Tanshinlactone has a molecular formula of C17H12O3 . It is generally composed of four rings, including naphthalene or tetrahydronaphthalene rings A and B, an ortho- or para-quinone or lactone ring C, and a furan or dihydrofuran ring D .Chemical Reactions Analysis
Under the action of TPS, GGPP undergoes cyclization reactions to form miltiradiene, which needs to be further modified to produce tanshinones . These modification reactions include decarboxylation, oxidation and reductions, and each step can be catalyzed by the corresponding specific enzyme .Physical And Chemical Properties Analysis
Tanshinlactone has a molecular weight of 264.28 . Its density is 1.3±0.1 g/cm3, boiling point is 459.0±24.0 °C at 760 mmHg, and flash point is 231.4±22.9 °C .Scientific Research Applications
Cancer Research
Tanshinones, including Tanshinlactone, have been studied for their anti-cancer activities . They are a class of abietane diterpene compound isolated from Salvia miltiorrhiza, a well-known herb in Traditional Chinese Medicine .
Application
Tanshinones have shown potential as anti-cancer agents affecting multiple cellular processes and molecular targets in cell culture models . For example, the tanshinone analog neo-tanshinlactone has shown potent and selective activity against breast cancer .
Methods of Application
The specific methods of application or experimental procedures would depend on the type of cancer being studied and the specific research context. However, in general, these compounds are typically tested in vitro (in a controlled lab environment using cell cultures) and in vivo (in a living organism) to assess their anti-cancer effects .
Results or Outcomes
While the specific results or outcomes would depend on the individual study, research has suggested the anti-cancer potential of tanshinones . However, data from in vivo potency assessment experiments in preclinical models vary greatly due to lack of uniformity of solvent vehicles and routes of administration .
Cardiovascular Diseases
Tanshinones have also been studied for their effects on cardiovascular diseases .
Application
Tanshinones, including Tanshinlactone, have been used in Traditional Chinese Medicine for the treatment of coronary heart diseases, vascular diseases, stroke, hyperlipidemia, endangiitis, arthritis, and hepatitis .
Methods of Application
Again, the specific methods of application would depend on the type of cardiovascular disease being studied and the specific research context. However, these compounds are typically tested in both in vitro and in vivo models to assess their effects .
Results or Outcomes
Research has suggested that tanshinones have varied pharmacological activities such as antibacterial, antioxidant, anti-inflammatory, and antineoplastic . In 2010, tanshen was the first traditional Chinese medicine to pass US phase II clinical trials for cardiovascular indications .
Antioxidant Activity
Tanshinones, including Tanshinlactone, have been studied for their antioxidant activities .
Application
Tanshinones have shown potential as antioxidants, which can help protect cells from damage caused by harmful free radicals .
Methods of Application
The specific methods of application or experimental procedures would depend on the specific research context. However, these compounds are typically tested in both in vitro and in vivo models to assess their antioxidant effects .
Results or Outcomes
Research has suggested that tanshinones have varied pharmacological activities such as antibacterial, antioxidant, anti-inflammatory, and antineoplastic .
Anti-Inflammatory Activity
Tanshinones have also been studied for their effects on inflammatory diseases .
Application
Tanshinones, including Tanshinlactone, have been used in Traditional Chinese Medicine for the treatment of inflammatory diseases such as edema, arthritis, and endangitis .
Methods of Application
Again, the specific methods of application would depend on the type of inflammatory disease being studied and the specific research context. However, these compounds are typically tested in both in vitro and in vivo models to assess their effects .
Results or Outcomes
Biosynthesis Research
Tanshinones, including Tanshinlactone, have been studied for their biosynthesis .
Application
The biosynthesis of tanshinones has been studied for more than two decades but remains to be completely elucidated . With the successful applications of synthetic biology technology in the study of taxol, ginsenoside, and artemisinin, this approach could also provide new developments and approaches for the modern study of tanshinones .
Methods of Application
The specific methods of application would depend on the specific research context. However, these compounds are typically tested in both in vitro and in vivo models to assess their biosynthesis .
Results or Outcomes
Research has suggested that tanshinones have varied pharmacological activities such as antibacterial, antioxidant, anti-inflammatory, and antineoplastic . Further research needs to be focused on the preclinical evaluations .
Traditional Chinese Medicine
Tanshinones, including Tanshinlactone, have been used in Traditional Chinese Medicine for the treatment of various diseases .
Application
Tanshinones have been used for hemorrhage, dysmenorrhea, miscarriage, swelling, insomnia, and inflammatory diseases such as edema, arthritis, and endangitis . Fu Fang Dan Shen (a mixture of S. miltiorrhiza, Panax notoginseng, and Cinnamomum camphora) is registered as a drug in several countries outside China including Vietnam, Russia, Cuba, Korea, and Saudi Arabia .
Methods of Application
The specific methods of application would depend on the type of disease being treated and the specific research context. However, these compounds are typically tested in both in vitro and in vivo models to assess their effects .
Results or Outcomes
In 2010, tanshen was the first traditional Chinese medicine to pass US phase II clinical trials for cardiovascular indications . Tablet, injection solution, dripping pill, oral liquid, capsule, slow-release formulation, and soft gel are all dosage forms that have been prepared into medicines .
Safety And Hazards
properties
IUPAC Name |
6,14-dimethyl-12,16-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,11(15),13-heptaen-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-9-4-3-5-12-11(9)6-7-13-14(12)17(18)20-15-10(2)8-19-16(13)15/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYMGLBSIBHGCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)OC4=C3OC=C4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tanshinlactone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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